REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([CH3:8])=[N:4][CH:5]=[CH:6][CH:7]=1.[CH2:9](Cl)[C:10]#[CH:11].N1NN=C(COC2C=CC(N3C=NN=N3)=NC=2)C=1>>[CH3:8][C:3]1[C:2]([O:1][CH2:11][C:10]#[CH:9])=[CH:7][CH:6]=[CH:5][N:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C(=NC=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C#C)Cl
|
Name
|
Intermediate 13
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N=1NN=C(C1)COC=1C=CC(=NC1)N1N=NN=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=CC=C1OCC#C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |